2,4-Dibromo-1-ethylbenzene Exhibits Higher Lipophilicity (LogP) than 2,4-Dibromotoluene, Improving Phase-Transfer and Extraction Efficiency
The replacement of the methyl group with an ethyl group increases the calculated LogP by approximately 0.25 units relative to 2,4-dibromotoluene. The LogP of 2,4-dibromo-1-ethylbenzene is 3.77, whereas 2,4-dibromotoluene (1-methyl-2,4-dibromobenzene) has a reported LogP of 3.52 [1]. This difference, although modest, is chemically systematic and relevant for liquid–liquid extractions, reversed-phase chromatographic retention, and passive membrane permeability in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.77 (1-ethyl-2,4-dibromobenzene) |
| Comparator Or Baseline | 2,4-Dibromotoluene: LogP = 3.52 |
| Quantified Difference | Δ LogP ≈ +0.25 (target compound is more lipophilic) |
| Conditions | Calculated LogP values from different databases; cross-study comparison. |
Why This Matters
When a synthetic intermediate must be extracted from aqueous reaction mixtures or purified by reverse-phase chromatography, a LogP difference of 0.25 can shift the partition coefficient by a factor of nearly 1.8, meaningfully affecting recovery and purity profiles.
- [1] Molbase. (n.d.). 2,4-dibromo-1-methylbenzene. LogP: 3.52. View Source
